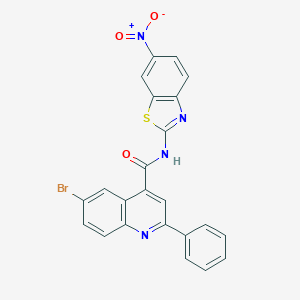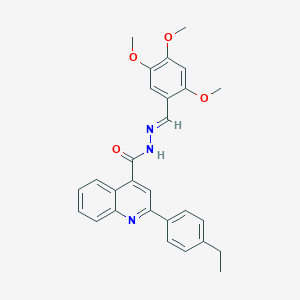![molecular formula C18H14N2OS B451749 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)
N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzothiophene ring, a phenyl group, and a propenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1-benzothiophene-3-carbohydrazide and cinnamaldehyde (3-phenyl-2-propenal). The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and benzothiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-phenyl-2-propenylidene)dodecanohydrazide
- N’-(3-phenyl-2-propenylidene)tetradecanohydrazide
- N-(3-phenyl-2-propenylidene)aniline
Uniqueness
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2OS |
|---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c21-18(16-13-22-17-11-5-4-10-15(16)17)20-19-12-6-9-14-7-2-1-3-8-14/h1-13H,(H,20,21)/b9-6+,19-12+ |
InChI Key |
FDZHKCAQKNWBGR-YKIVCEQRSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CSC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B451666.png)

![Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451668.png)
![2-Methoxy-5-(2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzyl acetate](/img/structure/B451670.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B451672.png)
![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B451674.png)

![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)

![Isopropyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451679.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451689.png)
